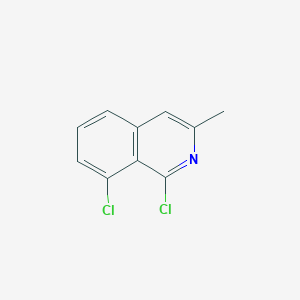
1,8-Dichloro-3-methylisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,8-Dichloro-3-methylisoquinoline is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that consist of a benzene ring fused to a pyridine ring. This compound is characterized by the presence of two chlorine atoms at the 1 and 8 positions and a methyl group at the 3 position on the isoquinoline ring. Isoquinolines are known for their stability and diverse reactivity, making them valuable in various chemical and pharmaceutical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,8-Dichloro-3-methylisoquinoline can be synthesized through several methods. One common approach involves the chlorination of 3-methylisoquinoline. This process typically uses reagents such as N-chlorosuccinimide in the presence of benzoyl peroxide to achieve the desired chlorination . Another method involves the reaction of isoquinoline N-oxide with dichloroketene in dimethoxyethane, yielding this compound .
Industrial Production Methods
Industrial production of this compound often relies on large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
1,8-Dichloro-3-methylisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form isoquinoline N-oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of 1,8-dichloro-3-methyl-1,2,3,4-tetrahydroisoquinoline.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Substitution: Formation of various substituted isoquinolines.
Oxidation: Formation of isoquinoline N-oxides.
Reduction: Formation of tetrahydroisoquinoline derivatives.
Aplicaciones Científicas De Investigación
1,8-Dichloro-3-methylisoquinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of isoquinoline-based pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,8-dichloro-3-methylisoquinoline involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may act as an inhibitor of phenylethanolamine N-methyltransferase, affecting neurotransmitter levels in the brain . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1,8-Dichloroisoquinoline: Lacks the methyl group at the 3 position.
3-Methylisoquinoline: Lacks the chlorine atoms at the 1 and 8 positions.
1,8-Dichloro-3-methyl-1,2,3,4-tetrahydroisoquinoline: A reduced form of 1,8-dichloro-3-methylisoquinoline.
Uniqueness
This compound is unique due to the specific positioning of its chlorine and methyl groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .
Propiedades
Fórmula molecular |
C10H7Cl2N |
|---|---|
Peso molecular |
212.07 g/mol |
Nombre IUPAC |
1,8-dichloro-3-methylisoquinoline |
InChI |
InChI=1S/C10H7Cl2N/c1-6-5-7-3-2-4-8(11)9(7)10(12)13-6/h2-5H,1H3 |
Clave InChI |
DAOBCMBGRZZRPL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C(=CC=C2)Cl)C(=N1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


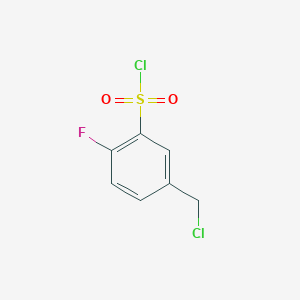
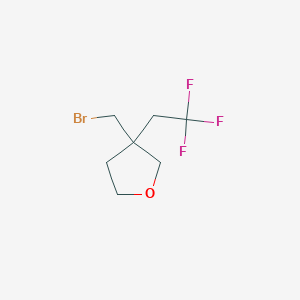



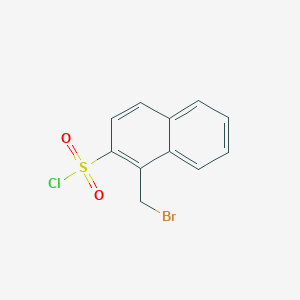
![4-[(1R)-1-Hydroxyethyl]-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B13196013.png)

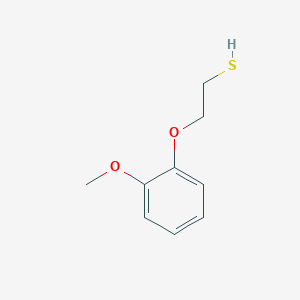
![Methyl 2-[4-(2-fluorophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate](/img/structure/B13196031.png)
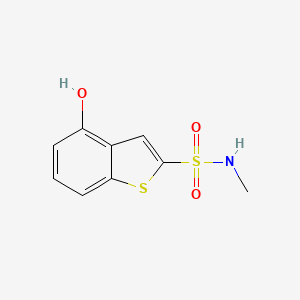
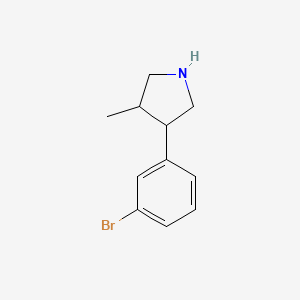
![3-{[(4-Bromothiophen-2-yl)methyl]amino}propan-1-ol](/img/structure/B13196041.png)

